molecular formula C7H15IS B14301728 1-(Propan-2-yl)thiolan-1-ium iodide CAS No. 114067-71-9

1-(Propan-2-yl)thiolan-1-ium iodide

Cat. No.: B14301728
CAS No.: 114067-71-9
M. Wt: 258.17 g/mol
InChI Key: YOCLORMRQSTBNO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)thiolan-1-ium iodide is an organic compound that belongs to the class of thiolane derivatives. It is characterized by a thiolane ring, which is a five-membered ring containing a sulfur atom. The compound is also known for its iodide ion, which is a common counterion in many organic and inorganic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)thiolan-1-ium iodide typically involves the reaction of thiolane with an alkylating agent such as isopropyl iodide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the iodide ion. The reaction can be represented as follows:

Thiolane+Isopropyl iodide1-(Propan-2-yl)thiolan-1-ium iodide\text{Thiolane} + \text{Isopropyl iodide} \rightarrow \text{this compound} Thiolane+Isopropyl iodide→1-(Propan-2-yl)thiolan-1-ium iodide

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure a consistent and high-yield production. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)thiolan-1-ium iodide undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium hydroxide (NaOH) are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Corresponding halide or hydroxide salts.

Scientific Research Applications

1-(Propan-2-yl)thiolan-1-ium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)thiolan-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition or activation of enzymatic activity. The iodide ion can also participate in ionic interactions with charged residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Propan-2-yl)thiolan-1-ium chloride
  • 1-(Propan-2-yl)thiolan-1-ium bromide
  • 1-(Propan-2-yl)thiolan-1-ium hydroxide

Uniqueness

1-(Propan-2-yl)thiolan-1-ium iodide is unique due to the presence of the iodide ion, which imparts specific chemical and physical properties. The iodide ion is larger and more polarizable than chloride or bromide ions, leading to differences in reactivity and solubility. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

114067-71-9

Molecular Formula

C7H15IS

Molecular Weight

258.17 g/mol

IUPAC Name

1-propan-2-ylthiolan-1-ium;iodide

InChI

InChI=1S/C7H15S.HI/c1-7(2)8-5-3-4-6-8;/h7H,3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

YOCLORMRQSTBNO-UHFFFAOYSA-M

Canonical SMILES

CC(C)[S+]1CCCC1.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.